1-[2-(4-Methylphenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methylphenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide is a complex organic compound with the molecular formula C19H17BrN2O. This compound is part of the pyridinium salts family, which are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methylphenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide typically involves the reaction of 2-bromoacetophenone with 2-aminopyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the pyridine nitrogen. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methylphenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a pyridine ring.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride, potassium iodide, or sodium hydroxide are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of pyridine derivatives .
Scientific Research Applications
1-[2-(4-Methylphenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylphenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For instance, it may inhibit microbial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Methylphenyl)-2-oxoethyl]-2-(3-pyridinyl)pyridinium bromide
- 1-[2-(4-Methylphenyl)-2-oxoethyl]-2-(4-pyridinyl)pyridinium bromide
- 1-[2-(4-Methylphenyl)-2-oxoethyl]-2-(2-quinolinyl)pyridinium bromide
Uniqueness
1-[2-(4-Methylphenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
19081-17-5 |
---|---|
Molecular Formula |
C19H17BrN2O |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-(2-pyridin-2-ylpyridin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C19H17N2O.BrH/c1-15-8-10-16(11-9-15)19(22)14-21-13-5-3-7-18(21)17-6-2-4-12-20-17;/h2-13H,14H2,1H3;1H/q+1;/p-1 |
InChI Key |
BBPZIQUGQSQHDR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2C3=CC=CC=N3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.